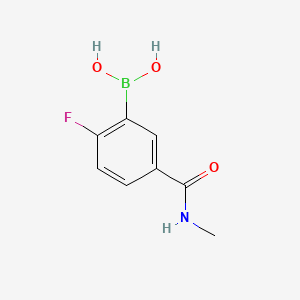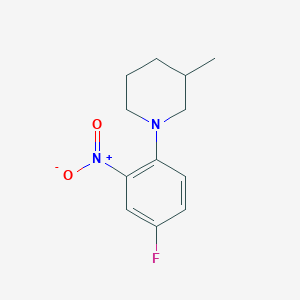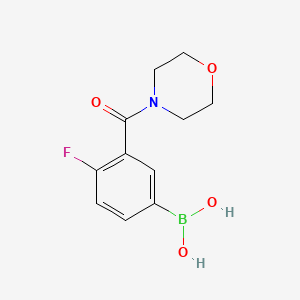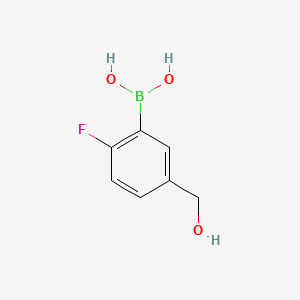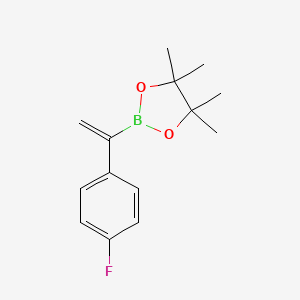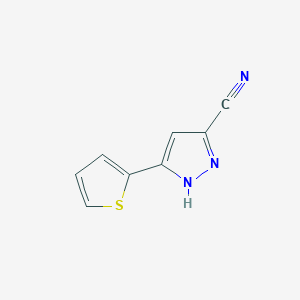
1H-吡唑-3-腈, 5-(2-噻吩基)-
描述
“1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)-” is a chemical compound . It is a derivative of pyrazole, a five-member aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of enaminones with hydroxylamine hydrochloride in ethanol yielded aldoximes that were converted readily into oxoalkanonitriles in a basic medium . This method has been successfully applied with a number of substrates and resulted in excellent yields of the products .Molecular Structure Analysis
The molecular structure of “1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)-” can be represented by the linear formula C4H3N3 . The InChI code for this compound is 1S/C4H3N3/c5-3-4-1-2-6-7-4/h1-2H, (H,6,7) .Physical and Chemical Properties Analysis
The physical and chemical properties of “1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)-” include a molecular weight of 93.09 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .科学研究应用
吡喃并[2,3-c]吡唑的合成
“1H-吡唑-3-腈, 5-(2-噻吩基)-”用于吡喃并[2,3-c]吡唑的合成 . 这些化合物最初由H. 奥托于1974年获得 . 它们是通过将丙二腈添加到4-亚苄基-3-甲基-2-吡唑啉-5-酮而合成的 .
吡唑并[1,5-a]嘧啶的合成
该化合物也用于吡唑并[1,5-a]嘧啶的合成 . 这些化合物是通过使3-甲基-2-吡唑啉-5-酮与氰基乙酸和乙酸酐的混合物反应而合成的 .
抗氧化特性
研究表明,“1H-吡唑-3-腈, 5-(2-噻吩基)-”及其衍生物具有抗氧化特性 . 这使它们在开发新药和疗法方面具有潜在的用途。
抗菌特性
除了抗氧化特性外,这些化合物还具有抗菌特性 . 这可能使它们在治疗各种细菌和真菌感染中具有价值。
光物理特性
“1H-吡唑-3-腈, 5-(2-噻吩基)-”用于研究光物理特性 . 这项研究可能导致开发具有独特光学特性的新材料。
氮杂戊烯的合成
安全和危害
未来方向
Research on pyrazole derivatives is ongoing, with recent studies focusing on the synthesis of new compounds and their potential applications . For instance, substituted pyrazolo[1,5-a]pyrimidines have been prepared with regioselective condensation reactions of 3-amino-1H-pyrazole-4-carbonitriles with nonsymmetrical dielectrophiles .
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.
Mode of Action
It’s known that the compound’s structure allows it to interact with its targets in a regiospecific fashion due to the relative reactivity of exocyclic nitrogen and ring nitrogen atoms .
Biochemical Pathways
Similar compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have shown diverse biological activities, suggesting that this compound may also have a broad range of effects .
Action Environment
It’s known that such factors can significantly impact the effectiveness of similar compounds .
生化分析
Biochemical Properties
1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- and these biomolecules are typically characterized by binding interactions, which can lead to enzyme inhibition or activation depending on the specific context .
Cellular Effects
The effects of 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the metabolic state of the cell .
Molecular Mechanism
At the molecular level, 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting enzyme activity . Alternatively, it may induce conformational changes in the enzyme, enhancing its activity. Additionally, 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in the levels of key metabolites . These interactions can have significant implications for cellular metabolism and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, the compound may be transported into the cell via specific membrane transporters, and its distribution within the cell may be influenced by binding to intracellular proteins .
Subcellular Localization
1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism . The subcellular localization of 1H-Pyrazole-3-carbonitrile, 5-(2-thienyl)- is a critical factor that determines its overall biochemical effects .
属性
IUPAC Name |
5-thiophen-2-yl-1H-pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQRBDZTWWGWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


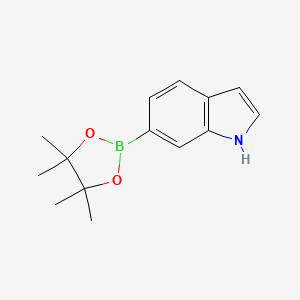
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1387936.png)
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1387937.png)
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1387938.png)

